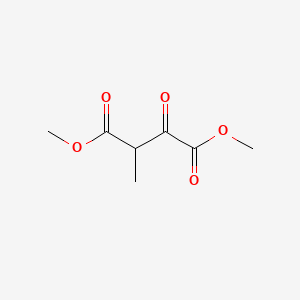

Dimethyl methyloxosuccinate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63921-06-2 |

|---|---|

Molecular Formula |

C7H10O5 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

dimethyl 2-methyl-3-oxobutanedioate |

InChI |

InChI=1S/C7H10O5/c1-4(6(9)11-2)5(8)7(10)12-3/h4H,1-3H3 |

InChI Key |

VWJXAXXLEPMWJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Methyloxosuccinate

Conventional Synthetic Routes and Their Evolution

The traditional synthesis of dimethyl methyloxosuccinate often involves multi-step processes that have been refined over time for improved efficiency and yield. These methods typically include esterification, the introduction of a carbonyl group at the alpha-position, and condensation reactions.

Esterification Approaches to Diester Synthesis

Esterification is a fundamental process in the synthesis of this compound, converting carboxylic acids into esters. The Fischer esterification, a classic method, involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com However, this method has environmental drawbacks due to the use of corrosive mineral acids. google.com

Modern esterification methods aim to overcome these limitations. For instance, dimethyl carbonate, a non-toxic and environmentally friendly reagent, can be used for methylation. unive.itorganic-chemistry.org This process can be catalyzed by a base and offers high selectivity for esterification under mild conditions. organic-chemistry.org Another approach involves the use of dimethyl sulfate (B86663) to mediate the esterification of amides, providing an efficient, transition-metal-free alternative. nih.gov

The table below summarizes various esterification methods.

| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Mineral Acid | - | Well-established | Use of corrosive acids, equilibrium process |

| Dimethyl Carbonate | Carboxylic Acid, Dimethyl Carbonate | Base | Mild | Non-toxic, high selectivity | - |

| Dimethyl Sulfate | Amide, Alcohol | Dimethyl Sulfate | 65-120 °C | Transition-metal-free, efficient | - |

Strategies for Alpha-Carbonyl Introduction

A key step in the synthesis of this compound is the introduction of a carbonyl group at the alpha-carbon of a precursor molecule. libretexts.org This transformation is crucial for creating the oxo-functionality of the target compound. These reactions typically involve an enol or enolate intermediate that reacts with an electrophile. libretexts.org

Condensation Reactions in its Formation

Condensation reactions are pivotal in building the carbon skeleton of this compound. The Claisen condensation, for example, involves the reaction of an ester with a strong base to form a β-keto ester. youtube.com In the context of this compound synthesis, a related compound, diethyl 2-methyl-3-oxosuccinate, is synthesized via the condensation of diethyl oxalate (B1200264) and ethyl propionate (B1217596). chemicalbook.com

The Dieckmann condensation, an intramolecular version of the Claisen condensation, is used to form cyclic β-keto esters from diesters. youtube.com While not directly forming the acyclic this compound, the principles of these condensation reactions are fundamental to its synthesis. The table below outlines key condensation reactions.

| Reaction | Reactants | Product Type | Key Feature |

| Claisen Condensation | Ester | β-keto ester | Forms a new carbon-carbon bond |

| Dieckmann Condensation | Diester | Cyclic β-keto ester | Intramolecular reaction |

Innovative and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. nih.govvapourtec.com This trend has also impacted the production of this compound and its analogs, with a focus on green chemistry and biocatalysis.

Development of Green Chemical Syntheses

Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. In the context of synthesizing compounds like this compound, this involves using greener solvents and catalysts. unive.it

One of the key areas of development is the use of non-toxic reagents. For example, dimethyl carbonate is considered a green methylating agent and solvent, offering an alternative to toxic substances like methyl halides and phosgene. unive.it The direct synthesis of dimethyl carbonate from CO2 and methanol (B129727) is an attractive green route, although it presents challenges due to equilibrium limitations. rsc.org

Biocatalytic Pathways Towards this compound and its Analogues

Biocatalysis utilizes enzymes to catalyze chemical reactions, often with high selectivity and under mild conditions. mdpi.com This approach is increasingly being explored for the synthesis of complex molecules, including analogues of this compound. acs.orgwhiterose.ac.ukchemrxiv.org

Enzymes such as transaminases, aldolases, and carboxylases are employed in these biocatalytic routes. acs.orgnih.govresearchgate.net For instance, trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) can catalyze the enantioselective aldol (B89426) addition of pyruvate to aldehydes, forming chiral 4-hydroxy-2-oxo acids, which are precursors to various amino acids. acs.org Pyruvate carboxylase is another key enzyme that catalyzes the synthesis of oxaloacetate, a close structural relative of methyloxosuccinate. nih.govresearchgate.net

The development of multi-enzyme cascade reactions in one-pot syntheses represents a significant advancement, allowing for the efficient production of complex molecules from simple starting materials. chemrxiv.org These biocatalytic platforms offer a promising and sustainable alternative to traditional chemical synthesis for producing valuable chemical compounds. chemrxiv.orgwur.nl

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The successful transition of a synthetic procedure for this compound from a small-scale laboratory experiment to a larger, preparative scale requires careful consideration of various process parameters to ensure efficiency, reproducibility, and safety. Optimization of reaction conditions and a thorough understanding of the challenges associated with scale-up are critical for obtaining the desired product in higher quantities with consistent purity.

Key challenges in the scale-up of laboratory synthesis for compounds like this compound often revolve around yield optimization and purification. While a particular synthetic method may provide a satisfactory yield on a milligram or gram scale, simply increasing the amounts of reactants does not guarantee a proportional increase in product. Factors such as reaction time, temperature control, and efficiency of mixing become more critical on a larger scale. For instance, a laboratory-scale reflux method might produce a modest yield, which could potentially be improved by screening different catalysts, such as Lewis acids, or by optimizing the choice of solvent.

Purification is another significant hurdle in scaling up. Techniques like column chromatography, which are highly effective for small-scale purification, often become impractical and costly when dealing with larger quantities of material. Therefore, alternative purification methods such as crystallization or distillation need to be explored and optimized for the specific properties of this compound.

A common synthetic route to analogous compounds like diethyl 2-methyl-3-oxosuccinate involves the Claisen condensation. This method can be adapted for the synthesis of this compound. The optimization of such a process would involve a systematic study of several variables to maximize the yield and purity of the final product.

Interactive Table: Parameters for Optimization in the Synthesis of this compound

| Parameter | Range/Options for Optimization | Rationale for Optimization |

| Reactant Molar Ratio | Stoichiometric to excess of one reactant | To drive the reaction to completion and minimize side products. |

| Base | Sodium methoxide (B1231860), potassium tert-butoxide, etc. | The choice of base can significantly influence the reaction rate and yield. |

| Solvent | Methanol, Dimethylformamide (DMF), Toluene | Solvent polarity and boiling point can affect reaction kinetics and solubility. |

| Reaction Temperature | Room temperature to reflux | To find the optimal balance between reaction rate and prevention of side reactions or decomposition. |

| Reaction Time | Monitored by TLC or GC/MS | To ensure the reaction proceeds to completion without significant product degradation. |

| Work-up Procedure | Quenching agent, extraction solvent, pH adjustment | To efficiently isolate the crude product from the reaction mixture. |

| Purification Method | Vacuum distillation, crystallization | To obtain the final product with the desired level of purity on a larger scale. |

Detailed research findings for the optimization of analogous syntheses can provide a valuable starting point. For example, in the synthesis of related ketoesters, the choice of a non-polar aprotic solvent in conjunction with a strong base has been shown to be effective. Furthermore, controlling the reaction temperature is crucial, as exothermic reactions can lead to the formation of undesired by-products if not properly managed during scale-up.

When scaling up, it is also essential to consider the physical properties of the reaction. The square-cube law dictates that as the volume of a reaction increases (cubed), the surface area available for heat exchange only increases by a square. This can lead to significant challenges in maintaining a consistent temperature throughout the reaction vessel, especially for exothermic or endothermic processes. Therefore, moving from a simple round-bottom flask to a jacketed reactor with overhead stirring may be necessary to ensure efficient heat transfer and mixing. nih.gov

Reactivity and Transformational Chemistry of Dimethyl Methyloxosuccinate

Reactions of the Ketone Functionality

The ketone group in dimethyl methyloxosuccinate is a primary site for various chemical reactions, including reductions, nucleophilic additions, and derivatizations.

Catalytic Hydrogenation and Other Reduction Methodologies

The ketone carbonyl in this compound can be reduced to a hydroxyl group, yielding dimethyl 2-hydroxy-3-methylsuccinate. This transformation can be achieved through several methodologies, including catalytic hydrogenation and microbiological asymmetric reduction.

Catalytic hydrogenation of related oxo-diesters, such as dimethyl oxalate (B1200264) (DMO), has been extensively studied. nih.govrsc.orgresearchgate.netsc.edu For instance, silver-based catalysts on silica (B1680970) supports (Ag/SiO2) have shown effectiveness in the selective hydrogenation of DMO to methyl glycolate. nih.gov The addition of promoters like boron can enhance both the catalytic activity and selectivity. nih.gov Similarly, Ni-Co alloy catalysts on silica have been investigated for the hydrogenation of DMO, demonstrating that the composition of the catalyst influences product selectivity. rsc.org While these examples pertain to a related compound, the principles of catalytic hydrogenation are applicable to the ketone functionality in this compound.

Microbiological reduction offers a pathway to optically active hydroxy esters. The β-keto diester, dimethyl 2-methyl-3-oxosuccinate, has been reduced using fermenting baker's yeast (Saccharomyces cerevisiae) and Candida albicans. researchgate.netresearchgate.net These microbiological systems can produce a mixture of (2R, 3R) and (2S, 3R) isomers of dimethyl 2-hydroxy-3-methylsuccinate. researchgate.netresearchgate.net The optical purity of the products can be high, depending on the microorganism used. researchgate.netresearchgate.net For example, reduction with Candida albicans has yielded the (2R, 3R)-isomer with a reasonably high enantiomeric excess. researchgate.netresearchgate.net An enzyme, diethyl 2-methyl-3-oxosuccinate reductase, has been purified from Saccharomyces fermentati and is NADPH-dependent. tandfonline.comwikipedia.org This enzyme was found to slightly reduce this compound. tandfonline.com

Table 1: Reduction Methodologies of this compound and Related Compounds

| Reactant | Reagent/Catalyst | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Dimethyl 2-methyl-3-oxosuccinate | Saccharomyces cerevisiae, Candida albicans | (2R, 3R)- and (2S, 3R)-dimethyl 2-hydroxy-3-methylsuccinate | Produces a mixture of stereoisomers; optical purity varies with the microorganism. | researchgate.net, researchgate.net |

| Diethyl 2-methyl-3-oxosuccinate | Saccharomyces fermentati reductase (NADPH-dependent) | Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate | Enzyme shows specificity for the diethyl ester but slight activity on the dimethyl ester. | tandfonline.com |

| Dimethyl Oxalate (DMO) | Ag/SiO2, B-modified Ag/SiO2 | Methyl Glycolate (MG), Ethylene Glycol (EG) | Boron promoter enhances activity and selectivity to MG. | nih.gov |

| Dimethyl Oxalate (DMO) | Ni-Co/SiO2 | Methyl Glycolate, Ethylene Glycol | Catalyst composition and acid site strength control product selectivity. | rsc.org |

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the ketone group in this compound is susceptible to attack by various nucleophiles. savemyexams.comlibretexts.org This fundamental reaction of aldehydes and ketones leads to the formation of a tetrahedral intermediate, which can then be protonated to form an alcohol. libretexts.org

Common nucleophilic addition reactions include those with organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi), which result in the formation of tertiary alcohols after an acidic workup. msu.edu Another significant reaction is the Wittig reaction, where a phosphorus ylide is used to convert the ketone into an alkene, forming a new carbon-carbon double bond. msu.edu The addition of hydrogen cyanide (HCN), typically generated in situ from sodium or potassium cyanide and a weak acid, yields a hydroxynitrile. chemguide.co.uk For ketones, this reaction produces a 2-hydroxy-2-alkylnitrile. chemguide.co.uk

Sulfur ylides, such as dimethylsulfonium methylide, react with ketones to form epoxides through a mechanism involving nucleophilic addition followed by intramolecular substitution. vaia.com The carbonyl group can also react with amines. Primary amines form imines, while secondary amines form enamines. pressbooks.pub

Derivatization for Spectroscopic Probes and Further Transformations

Derivatization of the carbonyl group is a crucial technique for both structural analysis and the synthesis of more complex molecules. spectroscopyonline.com Chemical derivatization can enhance the performance of analytical methods like mass spectrometry by improving ionization or introducing specific mass shifts. spectroscopyonline.comjfda-online.com For instance, reagents can be designed to introduce a basic functional group, increasing sensitivity in mass spectrometry. nih.gov

The ketone functionality can be converted into other groups that serve as spectroscopic probes or as handles for further chemical transformations. For example, reaction with hydroxylamine (B1172632) produces an oxime, while reaction with hydrazine (B178648) or its derivatives yields hydrazones. These derivatives are often crystalline solids and can be used for characterization.

Furthermore, the ketone can be transformed to facilitate complex syntheses. For example, Selectfluor-promoted reactions of aryl methyl ketones with dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of 2,5-diacylthiophenes or β-acyl allylic methylsulfones, demonstrating how the ketone can be a starting point for cascade reactions to build complex heterocyclic structures. organic-chemistry.org The formation of acetals and ketals by reacting the carbonyl with alcohols or diols in the presence of an acid catalyst is a common strategy to protect the ketone group during reactions targeting other parts of the molecule. organic-chemistry.org These protecting groups are stable to bases and nucleophiles and can be removed under acidic conditions. organic-chemistry.org

Transformations Involving the Ester Moieties

The two methyl ester groups in this compound are also reactive sites, primarily undergoing nucleophilic acyl substitution reactions.

Saponification and Hydrolysis Mechanisms

Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt and an alcohol. masterorganicchemistry.comwikipedia.org The process is effectively irreversible under basic conditions because the final step is the deprotonation of the carboxylic acid by the base, forming a resonance-stabilized carboxylate anion. masterorganicchemistry.comresearchgate.net The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org This is followed by the elimination of the methoxide (B1231860) leaving group to yield a carboxylic acid, which is then immediately deprotonated by the base. masterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.com

In the case of this compound, saponification with a strong base like sodium hydroxide (NaOH) would hydrolyze both ester groups, and after acidification, would yield 2-methyl-3-oxobutanedioic acid. youtube.com The reaction conditions, such as temperature and reaction time, can be adjusted; for instance, heating at 70°C for several hours is a common procedure for saponification.

Table 2: General Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. |

| 2. Formation of Tetrahedral Intermediate | A tetrahedral alkoxide intermediate is formed. |

| 3. Elimination of Leaving Group | The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (in this case, methoxide, CH₃O⁻). |

| 4. Acid-Base Reaction | The alkoxide ion deprotonates the newly formed carboxylic acid, resulting in an alcohol and a carboxylate salt. This step is essentially irreversible. |

| 5. Protonation (Workup) | Addition of an acid in a separate workup step protonates the carboxylate to yield the final carboxylic acid product. |

Transesterification Reactions for Functionalization

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of this compound, transesterification can be used to replace the methyl groups with other alkyl or functionalized groups, thereby modifying the properties of the molecule. For example, reacting this compound with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new diester and methanol (B129727).

This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed. Transesterification is a key reaction in various synthetic pathways, including the synthesis of functional polyesters and other complex molecules. For example, related diesters are used as monomers or intermediates in polymerization reactions. nih.gov

Intramolecular and Intermolecular Cyclization Reactions

The presence of both electrophilic carbonyl centers (ketone and esters) and adjacent enolizable protons makes this compound an excellent substrate for cyclization reactions. These transformations can occur through either intramolecular or intermolecular pathways, leading to a diverse array of cyclic compounds.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably pyrimidine (B1678525) derivatives. As a β-keto ester, it can undergo condensation reactions with nucleophilic reagents containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. uomus.edu.iq This type of reaction, often referred to as a cyclocondensation, is a fundamental strategy for constructing the pyrimidine ring system. uomus.edu.iqresearchgate.net

The general mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of the N-C-N reagent on the electrophilic ketone carbonyl of this compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the heterocyclic ring. For instance, the reaction with urea would be expected to yield a substituted pyrimidine-2,4-dione.

| Reagent | Product Type | General Reaction Conditions |

| Urea | Pyrimidine-2,4-dione derivative | Acid or base catalysis, heating |

| Thiourea | 2-Thioxopyrimidine derivative | Acid or base catalysis, heating |

| Amidines | Substituted pyrimidine derivative | Base catalysis, heating |

This table presents hypothetical reaction outcomes based on the known reactivity of β-keto esters in pyrimidine synthesis, as specific data for this compound was not available.

While direct studies on this compound are limited, the reactivity of analogous compounds like diethyl 2-oxosuccinate provides strong evidence for its potential in heterocyclic synthesis. For example, the sodium salt of diethyl 2-oxosuccinate reacts with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone, which can then undergo acid-catalyzed cyclocondensation to yield azole-4,5-dicarboxylates. researchgate.net This suggests that this compound could be similarly functionalized and cyclized to produce a variety of five- and six-membered heterocycles. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing molecule, represent another important application of the reactivity of this compound. Its dicarbonyl functionality allows it to participate in various annulation cascades, leading to the construction of fused and spirocyclic systems.

One potential annulation strategy involves a Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular aldol (B89426) or Claisen condensation involving the this compound moiety. While specific examples utilizing this compound in this context are not prevalent in the literature, the general principles of annulation chemistry support this possibility.

| Annulation Type | Potential Reactant | Expected Product |

| Robinson Annulation | Methyl vinyl ketone | Fused cyclohexenone derivative |

| [3+2] Annulation | Azides or nitrile oxides | Fused heterocyclic systems |

This table illustrates potential annulation strategies based on the functional groups present in this compound. Specific research findings for these reactions with this compound are not currently available.

Electrophilic and Nucleophilic Substitution Reactions

The carbon framework of this compound is susceptible to both electrophilic and nucleophilic substitution reactions at various positions.

Electrophilic Substitution: The α-carbon, situated between the two ester carbonyl groups and adjacent to the ketone, is particularly acidic and can be readily deprotonated to form an enolate. This enolate is a potent nucleophile and can react with a wide range of electrophiles. Common electrophilic substitution reactions at this position include alkylation, acylation, and halogenation. These reactions provide a straightforward method for introducing additional functional groups and complexity to the molecule.

| Electrophile | Reaction Type | Product |

| Alkyl halide | Alkylation | α-Alkyl-dimethyl methyloxosuccinate |

| Acyl chloride | Acylation | α-Acyl-dimethyl methyloxosuccinate |

| Bromine (Br₂) | Halogenation | α-Bromo-dimethyl methyloxosuccinate |

This table outlines expected electrophilic substitution reactions based on the general reactivity of β-dicarbonyl compounds.

Nucleophilic Substitution: The carbonyl carbons of the ester groups are electrophilic and can undergo nucleophilic acyl substitution. This allows for the conversion of the ester functionalities into other derivatives, such as amides or carboxylic acids (via hydrolysis). The ketone carbonyl can also be a target for nucleophilic attack, leading to addition products.

Furthermore, under certain conditions, the methyl group attached to the oxo-succinate core could potentially undergo substitution, although this is less common.

| Nucleophile | Reaction Type | Product |

| Amine (R-NH₂) | Amidation | Diamide derivative |

| Hydroxide (OH⁻) | Saponification | Methyloxosuccinic acid |

| Grignard Reagent (R-MgBr) | Nucleophilic Addition | Tertiary alcohol derivative |

This table summarizes potential nucleophilic substitution and addition reactions of this compound.

Applications of Dimethyl Methyloxosuccinate in Complex Molecule Synthesis

Role as a Crucial Intermediate in Fine Chemical Synthesis

The strategic placement of functional groups in dimethyl methyloxosuccinate allows it to serve as a pivotal precursor in the synthesis of high-value fine chemicals. beilstein-journals.orgorganic-chemistry.org Its reactivity enables its incorporation into complex molecular architectures, streamlining synthetic routes and providing access to a range of specialized compounds.

Precursor to Biologically Relevant Molecules (e.g., Thymine (B56734) and Uracil (B121893) Derivatives)

While direct evidence for the use of this compound in the synthesis of thymine and uracil derivatives is not extensively documented in readily available literature, the synthesis of such pyrimidine-based structures often involves the condensation of a urea (B33335) or thiourea (B124793) equivalent with a 1,3-dicarbonyl compound or a derivative thereof. beilstein-journals.orgasianpubs.orgarkat-usa.orgmdpi.com The core structure of this compound, containing appropriately spaced carbonyl and ester functionalities, suggests its potential as a synthon in the construction of the pyrimidine (B1678525) ring, a fundamental component of these essential biomolecules. nih.gov The synthesis of various substituted uracil derivatives has been achieved through multi-step reactions involving different starting materials and cyclization strategies. beilstein-journals.orgasianpubs.orgarkat-usa.orgmdpi.comnih.gov

Building Block for Pharmaceutical Intermediates

The chemical architecture of this compound makes it an attractive starting material for the synthesis of pharmaceutical intermediates. ontosight.aiontosight.aievitachem.comgaylordchemical.com Its derivatives have been explored for their potential biological activities, positioning them as valuable building blocks in the development of new drug candidates. ontosight.ai The synthesis of active pharmaceutical ingredients (APIs) often relies on the use of versatile intermediates that can be readily modified to produce a library of compounds for screening. gaylordchemical.commdpi.com For instance, compounds with similar succinate (B1194679) backbones are utilized in the synthesis of various pharmaceuticals. ontosight.ainih.govnih.govmdpi.com

Contributions to Polymer and Materials Science

The reactivity of this compound also extends to the field of polymer chemistry, where it can serve as a precursor to monomers for the creation of specialized polymers with tailored properties.

Monomer Precursor in Polymer Synthesis (e.g., PDMMLA Derivative Copolymers)

Although specific examples of poly(this compound-co-lactic acid) (PDMMLA) derivative copolymers are not prominently featured in the literature, the principles of copolymerization allow for the incorporation of various monomers to achieve desired material properties. nih.govnih.govaidic.itresearchgate.netncsu.edu The synthesis of copolymers often involves the reaction of different monomer units, and in this context, derivatives of this compound could potentially be copolymerized with monomers like lactic acid to create novel biodegradable polyesters. The synthesis of lactate-containing polyesters has been achieved through various methods, including ring-opening polymerization and direct fermentation. nih.govnih.govaidic.itresearchgate.net Copolymers of dimethylamino ethyl methacrylate (B99206) and methyl methacrylate have also been synthesized for various applications. mdpi.com

Development of Functional Polymeric Materials

The incorporation of functional monomers is a key strategy in the development of advanced polymeric materials with specific capabilities. rsc.orgnih.govempa.chmdpi.com Functional polymers can be synthesized through the direct polymerization of functional monomers or by post-polymerization modification. nih.gov While the direct use of this compound in this context is not widely reported, its chemical structure offers potential for modification to create functional monomers suitable for polymerization, leading to materials with applications in areas such as drug delivery and tissue engineering. empa.chnih.gov

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgtcichemicals.comrug.nlnih.gov These reactions are highly valued for their efficiency and atom economy.

The structure of this compound, with its ketone and ester functionalities, makes it a potential candidate for participation in well-known MCRs such as the Passerini and Ugi reactions. rug.nlwikipedia.orgorgsyn.orgmdpi.comorganic-chemistry.orgnih.govmdpi.comnih.govresearchgate.netrsc.orgnih.gov

The Passerini reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to form an α-acyloxy amide. wikipedia.orgmdpi.comresearchgate.netrsc.orgnih.gov In this context, the ketone group of this compound could potentially react with an isocyanide and a carboxylic acid to yield a complex, highly functionalized molecule in a single step.

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. orgsyn.orgorganic-chemistry.orgnih.govmdpi.comnih.gov The ketone functionality within this compound could serve as the carbonyl component in an Ugi reaction, leading to the rapid assembly of peptide-like structures.

Catalytic Chemistry and Enantioselective Transformations

Catalytic Approaches in the Synthesis of Dimethyl Methyloxosuccinate

The direct catalytic synthesis of this compound, also known as dimethyl 2-methyl-3-oxosuccinate chemscene.com, is not extensively documented in readily available literature. However, catalytic methods for the synthesis of structurally related succinate (B1194679) esters are well-established and provide insight into potential synthetic strategies.

One common approach to synthesizing dialkyl succinates is the direct esterification of succinic acid with the corresponding alcohol, often facilitated by a catalyst. For instance, diethyl methylsuccinate is typically synthesized through the esterification of methylsuccinic acid with ethanol (B145695) in the presence of a catalyst like sulfuric acid or an enzyme. ontosight.ai Similarly, the synthesis of dimethyl succinate from succinic acid and methanol (B129727) has been achieved with high efficiency using a proprietary heat-resistant cation exchange resin catalyst in a continuous catalytic distillation process. researchgate.net Under optimized conditions of 110°C and a methanol to succinic acid molar ratio of 9, this process achieved a 99.96% conversion of succinic acid with a 99.93% selectivity to dimethyl succinate over a 2000-hour run. researchgate.net

Another relevant catalytic approach involves the direct conversion of succinate recovered from fermentation broths. A strong anion exchange resin has been demonstrated to act not only as a sorbent for succinate but also as a catalyst for its conversion into diethyl succinate via O-alkylation with gaseous chloroethane. ul.ie This method produced a 71% yield of diethyl succinate after one hour at 100°C without the formation of the monoester. ul.ie

For the synthesis of oxosuccinate esters, ozonolysis of corresponding unsaturated diesters is a known method. For example, dimethyl 2-oxosuccinate can be prepared by the ozonolysis of dimethyl maleate (B1232345) or dimethyl fumarate (B1241708).

The direct catalytic esterification of CO can also lead to related oxalate (B1200264) and carbonate esters, highlighting the versatility of catalytic routes in generating dialkyl esters. The selectivity towards dimethyl oxalate (DMO) or dimethyl carbonate (DMC) is highly dependent on the catalyst's microstructure, particularly the aggregation state of the active palladium component. rsc.org

Chiral Catalysis for Asymmetric Synthesis of this compound Derivatives

The development of chiral catalysts has enabled the asymmetric synthesis of various derivatives of succinates, which are valuable intermediates for pharmaceuticals and fine chemicals. chiralpedia.com While direct asymmetric synthesis of this compound is not widely reported, the enantioselective synthesis of related compounds has been successfully achieved using various catalytic systems.

A notable example is the asymmetric synthesis of chiral dimethyl 2-methylsuccinate. This has been accomplished through the ene-reductase-catalyzed reduction of C=C double bonds in precursors like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate. This biocatalytic approach offers an attractive alternative to chemical hydrogenation methods, which often require harsh conditions and expensive chiral ligands.

The following table summarizes the performance of different ene-reductases in the asymmetric reduction of various substrates to produce chiral dimethyl 2-methylsuccinate.

| Substrate | Catalyst (Ene-Reductase) | Product | Yield | Enantiomeric Excess (ee) |

| Dimethyl mesaconate (up to 500 mM) | SeER from Saccharomyces eubayanus | (S)-dimethyl 2-methylsuccinate | 80% | 98% |

| Dimethyl citraconate (700 mM) | Bac-OYE1 from Bacillus sp. | (R)-dimethyl 2-methylsuccinate | 86% | 99% |

| Dimethyl itaconate (400 mM) | AfER from Aspergillus flavus | (R)-dimethyl 2-methylsuccinate | 77% | 99% |

Data compiled from a 2020 study on the enantiocomplementary production of optically pure dimethyl 2-methylsuccinate. ontosight.ai

Another significant application of chiral catalysis is in the synthesis of more complex derivatives, such as 3,3-disubstituted isoindolinones. The asymmetric synthesis of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate has been achieved through a cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate. This reaction is mediated by bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine under phase transfer conditions, leading to the target compound in high yields and moderate enantioselectivity, which could be enhanced to 96% ee through heterochiral crystallization.

The field of asymmetric catalysis is continually advancing, with various chiral catalysts, including those based on iridium nih.gov and iron mdpi.com, being developed for a wide range of enantioselective transformations. These advancements hold promise for the future development of efficient methods for the asymmetric synthesis of this compound and its derivatives.

Role of this compound as a Ligand or Substrate in Catalytic Cycles

Succinate esters, including this compound, can play significant roles in catalytic cycles, primarily by acting as substrates. Their reactivity makes them susceptible to various catalytic transformations.

Succinate esters are known to undergo intramolecular catalysis, particularly in hydrolysis and acyl migration reactions. The terminal carboxyl group in succinate monoesters can act as an intramolecular catalyst, influencing the stability and reactivity of the molecule in solution. nih.gov This inherent reactivity highlights their role as active participants in chemical transformations rather than inert molecules.

In a more direct catalytic context, succinate itself can be a substrate for conversion to its esters. As mentioned earlier, a strong anion exchange resin can catalyze the conversion of succinate to diethyl succinate. ul.ie This demonstrates a heterogeneous catalytic process where the succinate is the key substrate.

In the realm of biocatalysis, succinate is a crucial metabolic intermediate in the tricarboxylic acid (TCA) cycle. It serves as the substrate for the enzyme succinate dehydrogenase (SDH), which catalyzes its oxidation to fumarate. wikipedia.org This reaction is a key step in cellular respiration, linking the TCA cycle to the electron transport chain. wikipedia.org The reverse reaction, the reduction of fumarate to succinate, can also be catalyzed by SDH. wikipedia.org

While the role of this compound specifically as a ligand in organometallic catalysis is not well-documented, its functional groups, including two ester moieties and a keto group, suggest potential for coordination to metal centers. However, its primary role in known catalytic processes is that of a reactive substrate or a building block for more complex molecules.

Mechanistic and Kinetic Investigations

Reaction Mechanism Elucidation for Key Transformations

The reactivity of dimethyl methyloxosuccinate is largely dictated by the presence of its α-keto and ester functionalities. A key transformation for the synthesis of such compounds is the Claisen condensation. The synthesis of the closely related diethyl 2-methyl-3-oxosuccinate, also known as diethyl oxalpropionate, typically involves the Claisen condensation of diethyl oxalate (B1200264) and ethyl propionate (B1217596) using a base like sodium ethoxide. chemicalbook.com The generally accepted mechanism for this type of condensation proceeds through the formation of an enolate from ethyl propionate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. This is followed by the elimination of an ethoxide ion to yield the final product.

Another significant class of reactions involving α-keto esters like this compound is their reduction. For instance, the dynamic kinetic resolution of β-aryl α-keto esters via asymmetric transfer hydrogenation has been shown to proceed with a newly designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalyst. nih.govnih.gov This process involves the reduction of the keto group to a hydroxyl group.

Furthermore, α-keto esters can participate in carbon-carbon bond-forming reactions. For example, the dynamic kinetic resolution of β-halo α-keto esters has been achieved through an asymmetric cross-benzoin reaction catalyzed by a chiral N-heterocyclic carbene (NHC). acs.org The proposed mechanism involves the NHC catalyst facilitating the umpolung (polarity reversal) of an aldehyde, which then adds to the α-keto ester. acs.org

Kinetic Studies of Reactivity Profiles

Kinetic studies are essential for understanding the reactivity and for optimizing reaction conditions. While specific kinetic data for this compound is not extensively documented in readily available literature, the principles can be understood from studies on analogous α-keto esters. A significant aspect of the reactivity of these compounds is the phenomenon of keto-enol tautomerism. The interconversion between the keto and enol forms is often a key factor in their reaction kinetics. In a study of diethyl 2-cyano-3-oxosuccinate, it was observed that the keto-enol equilibrium was strongly shifted towards the enol form in solution. mdpi.com This equilibrium is crucial as the enol form is often the reactive species in base-catalyzed reactions.

Dynamic kinetic resolution (DKR) is a powerful technique that relies on the rapid racemization of the starting material, allowing for the conversion of a racemate to a single enantiomer of the product in high yield and enantiomeric excess. The success of DKR of α-keto esters, such as in asymmetric transfer hydrogenation or cross-benzoin reactions, is critically dependent on the relative rates of racemization and stereoselective reaction. nih.govnih.govacs.org For a successful DKR, the rate of racemization of the starting α-keto ester must be comparable to or faster than the rate of the kinetic resolution step.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is paramount for a complete understanding of a reaction mechanism. In the context of reactions involving α-keto esters, several types of intermediates have been proposed or identified.

In Claisen-type condensations, the primary intermediate is the enolate of the ester reactant. alfa-chemistry.com For the synthesis of a compound like diethyl 2-methyl-3-oxosuccinate, the enolate of ethyl propionate would be the key intermediate. chemicalbook.com

In the context of flavin-dependent enzymatic reactions, which can involve α-keto acids, various flavin-oxide intermediates have been structurally and chemically trapped. nih.gov These include C4α-hydroperoxy-flavin and C4α-N5-epoxide-FMNred, which are crucial for understanding the oxidative transformations. nih.gov While not directly involving this compound, these studies on related keto-containing substrates provide insight into the types of intermediates that can be formed in biological systems.

In the NHC-catalyzed cross-benzoin reaction of β-halo α-keto esters, a key intermediate is the Breslow intermediate, formed from the reaction of the NHC with an aldehyde. acs.org This intermediate is a nucleophilic species that then attacks the electrophilic keto-carbonyl of the α-keto ester.

Stereochemical Course of Reactions Involving this compound

The stereochemical outcome of reactions involving chiral molecules like this compound (which has a stereocenter at the methyl-substituted carbon) is of significant interest. The field of asymmetric catalysis has provided numerous methods for controlling the stereochemistry of reactions of α-keto esters.

Dynamic kinetic resolution (DKR) is a prime example of controlling the stereochemical course of a reaction. In the asymmetric transfer hydrogenation of β-aryl α-keto esters, a dynamic process establishes three contiguous stereocenters with remarkable diastereoselectivity, leading to enantioenriched γ-butyrolactones. nih.govnih.gov Similarly, the DKR of β-halo α-keto esters via an asymmetric cross-benzoin reaction yields fully substituted β-halo glycolic ester products with high levels of enantio- and diastereocontrol. acs.org

Computational and Theoretical Chemistry Studies

Spectroscopic Property Simulations for Structural AssignmentNo data could be found on the simulation of spectroscopic properties, such as IR or NMR spectra, for dimethyl methyloxosuccinate. General methods for spectral simulation are established, but their application to this specific molecule has not been published.

Due to the absence of specific research findings and data tables for this compound, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible.

Derivatives and Analogues of Dimethyl Methyloxosuccinate

Design and Synthesis of Functionalized Analogues

The design of functionalized analogues of dimethyl methyloxosuccinate is driven by the goal of introducing specific chemical properties or reactive handles. Synthetic strategies often leverage the reactivity of the parent dicarbonyl structure or build the functionalized succinate (B1194679) core through multi-step sequences.

A common approach involves the modification of related dicarbonyl compounds, which can be adapted for methyloxosuccinate systems. For instance, palladium-catalyzed domino reactions have been successfully employed to synthesize complex heterocyclic structures like isoquinoline-1,3-diones and oxindoles. d-nb.info This type of cascade reaction, which can utilize reagents like dimethyl carbonate, demonstrates a pathway for constructing highly functionalized ring systems from simpler precursors. d-nb.info The principles of such catalytic transformations could be applied to create intricate derivatives of this compound.

Another established method for creating derivatives of related dicarboxylic acids is through the formation of amides. The synthesis of malonamide (B141969) derivatives, for example, begins with the conversion of a di-acid to a diacyl chloride using thionyl chloride. mdpi.com This reactive intermediate can then be treated with various amines to produce a library of amide derivatives. mdpi.com A similar strategy could be applied to a hydrolyzed methyloxosuccinic acid core.

The synthesis of more complex analogues often involves multi-step procedures starting from functionalized building blocks. For example, the synthesis of certain betulinic acid derivatives involves coupling with 2,2-dimethylsuccinic anhydride (B1165640) to introduce a succinate-like moiety. nih.gov This highlights a modular approach where a pre-functionalized succinate analogue is attached to a larger molecular scaffold. Similarly, the synthesis of functionalized pyrrolidinones has been achieved through the 1,3-dipolar cycloaddition of a nitrone with dimethyl maleate (B1232345), followed by a series of transformations including hydrogenation and amidation. mdpi.com

The table below summarizes general synthetic strategies that could be adapted for the creation of this compound analogues.

| Synthetic Strategy | Description | Potential Application to this compound | Reference |

| Palladium-Catalyzed Carbonylation | A domino reaction sequence involving carbopalladation and carbonylation to build complex heterocyclic systems. | Could be used to cyclize derivatives of this compound into novel ring structures. | d-nb.info |

| Acyl Chloride Formation and Amidation | Conversion of the carboxylic acid groups to acyl chlorides, followed by reaction with amines to form amides. | The diacid precursor, methyloxosuccinic acid, could be converted into a diverse library of diamides. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction of a dipole with a dipolarophile (like a maleate ester) to form five-membered rings. | A strategy to build highly substituted pyrrolidine (B122466) or isoxazolidine (B1194047) rings onto the succinate backbone. | mdpi.com |

| Knoevenagel Condensation | Reaction of an active methylene (B1212753) compound with a carbonyl group, which could be adapted for reactions at the methyl group adjacent to the ketone. | Could introduce new carbon-carbon bonds and functional groups at the C2 position. | nih.gov |

Structure-Reactivity and Structure-Property Relationships

The relationship between the molecular structure of a compound and its resulting reactivity and properties is a fundamental concept in chemistry. For derivatives of this compound, modifications to the core structure can profoundly influence electronic distribution, steric hindrance, and intermolecular interactions, thereby altering their chemical behavior and physical characteristics.

Structure-reactivity relationships (SRRs) describe how a molecule's structure affects its reaction rates and mechanisms. In analogues of this compound, the introduction of electron-withdrawing or electron-donating substituents can alter the reactivity of the carbonyl groups. For example, in studies of other organic molecules, it has been shown that substituents can significantly impact the electronic properties and steric environment of the reacting centers, which in turn affects reaction outcomes. nih.govnih.gov In the context of Diels-Alder reactions involving isorhodanine derivatives, substituents were found to modify the electronic and steric properties, influencing whether the reaction proceeded via a normal or inverse electron demand pathway. nih.gov Similarly, modifying the substituents on this compound analogues would be expected to tune the electrophilicity of the ketone and ester carbonyls, influencing their susceptibility to nucleophilic attack.

Structure-property relationships (SPRs) link molecular structure to physical properties such as solubility, melting point, and optical characteristics. For materials like methylsilsesquioxanes (MSQ), the molecular architecture (e.g., cage-like vs. ladder structures) has a dramatic effect on the physical properties of the final polymer films, including optical quality and thermal expansion. researchgate.net By analogy, introducing bulky or polar functional groups onto the this compound framework would predictably alter its physical state, solubility in various solvents, and crystalline packing. For instance, creating amide derivatives from the corresponding diacid would likely increase melting points and hydrogen-bonding capacity compared to the parent diester.

The following table outlines predictable effects of structural modifications on the properties of hypothetical this compound analogues, based on established chemical principles.

| Structural Modification | Predicted Effect on Reactivity | Predicted Effect on Properties | Governing Principle |

| Introduction of electron-withdrawing groups (e.g., halogens) near carbonyls | Increases electrophilicity of carbonyl carbons, enhancing reactivity with nucleophiles. | May increase polarity and alter intermolecular interactions. | Inductive Effect |

| Conversion of esters to amides | Decreases electrophilicity of the carbonyl carbon due to nitrogen's electron donation. | Increases melting point and boiling point due to hydrogen bonding. | Resonance, Intermolecular Forces |

| Introduction of bulky alkyl groups | May sterically hinder attack at nearby reactive sites. | Can decrease melting point by disrupting crystal packing; increases lipophilicity. | Steric Hindrance, van der Waals Forces |

| Extension of conjugation (e.g., via Knoevenagel reaction) | Alters the electronic structure of the molecule, potentially creating new reactive sites (e.g., for conjugate addition). | Shifts UV-Vis absorption to longer wavelengths (color change). | Conjugation and Electronic Transitions |

Exploration of Novel Reactivity and Applications in Derivative Compounds

The synthesis of new derivatives of this compound opens the door to discovering novel chemical reactions and applications. By incorporating specific functional groups, these analogues can be designed to act as building blocks in complex syntheses, as functional materials, or as biologically active agents.

One area of exploration is the use of these derivatives as substrates in advanced organic synthesis. For example, 2-(2-(dimethylamino)vinyl)-4-pyrones have been developed as highly reactive building blocks that can undergo 1,6-conjugate addition or cycloaddition reactions to form new conjugated systems. mdpi.com Analogues of this compound featuring similar vinylogous reactivity could serve as versatile intermediates for the construction of complex molecular architectures. The presence of multiple functional groups allows for diverse chemical reactivity, making such compounds useful as intermediates in the production of pharmaceuticals and agrochemicals. cymitquimica.com

Furthermore, functionalized derivatives could exhibit valuable photophysical properties. The introduction of conjugated systems, as seen in certain styryl-substituted 4-pyrones, can lead to compounds that act as fluorophores, sometimes exhibiting solvatochromism (color change with solvent polarity). mdpi.com By designing this compound analogues with extended π-systems, it may be possible to develop novel dyes or sensory materials.

The strategic placement of functional groups can also lead to applications in medicinal chemistry. The optimization of side chains in acylphloroglucinol analogues was found to be critical for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights how systematic modification of a core structure, a principle applicable to this compound, can lead to the development of potent therapeutic agents. For instance, converting the ester groups to specific amides or introducing heterocyclic rings could impart biological activity.

Finally, the development of derivatives using green and sustainable methods is a growing area of interest. The use of dimethyl carbonate (DMC) as both a green solvent and a reactant in palladium-catalyzed syntheses provides a pathway to valuable chemicals from a non-toxic, biodegradable source. d-nb.info Applying such sustainable methodologies to the synthesis and modification of this compound derivatives represents a promising direction for future research. rsc.org

Advanced Analytical Methodologies for Research on Dimethyl Methyloxosuccinate

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the detailed structural characterization of dimethyl methyloxosuccinate, offering insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ether groups. The methoxy (B1213986) protons of the two ester groups would likely appear as singlets, potentially with slightly different chemical shifts due to their proximity to the oxo and methyl groups. The methyl protons attached to the succinate (B1194679) backbone would also produce a distinct signal, likely a doublet if coupled to a neighboring proton, or a singlet if not. The methine proton, if present, would exhibit a characteristic chemical shift and coupling pattern.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbonyl carbons of the ester groups are expected to resonate at the downfield end of the spectrum (typically 160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen. The carbon of the oxo group would also be found in this region. The methoxy carbons will appear further upfield, followed by the carbons of the succinate backbone.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 | Singlet | Methoxy protons (-OCH₃) |

| ¹H | ~3.7 | Singlet | Methoxy protons (-OCH₃) |

| ¹H | ~2.9 | Singlet | Methyl protons (-CH₃) |

| ¹³C | ~170 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~168 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~53 | Singlet | Methoxy carbon (-OCH₃) |

| ¹³C | ~52 | Singlet | Methoxy carbon (-OCH₃) |

| ¹³C | ~45 | Singlet | Quaternary carbon |

| ¹³C | ~22 | Singlet | Methyl carbon (-CH₃) |

Note: The predicted values are based on the general principles of NMR spectroscopy and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) groups. Due to the presence of two ester groups and an oxo group, this region of the spectrum (around 1700-1750 cm⁻¹) may show multiple or broadened peaks. The C-O stretching vibrations of the ester groups will also give rise to strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl and methoxy groups will be observed in the 2800-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar carbonyl groups give strong IR signals, the less polar C-C backbone vibrations may be more prominent in the Raman spectrum. The symmetric stretching of the C=O bonds may also be observable.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| C-H Stretch (sp³) | 2850-3000 | IR/Raman | Medium |

| C=O Stretch (Ester) | 1735-1750 | IR | Strong |

| C=O Stretch (Ketone) | 1710-1725 | IR | Strong |

| C-O Stretch (Ester) | 1000-1300 | IR | Strong |

| C-C Stretch | 800-1200 | Raman | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Upon ionization, the molecule will form a molecular ion, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation of the molecular ion will produce a series of daughter ions, the analysis of which can help to confirm the structure of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 174.05 | Molecular Ion |

| [M - OCH₃]⁺ | 143.04 | Loss of a methoxy group |

| [M - COOCH₃]⁺ | 115.04 | Loss of a carbomethoxy group |

| [CH₃OCO]⁺ | 59.01 | Carbomethoxy cation |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants, byproducts, and other impurities.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The choice of the column (stationary phase) is critical for achieving good separation. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound. For definitive identification, GC can be coupled with mass spectrometry (GC-MS).

Typical GC Conditions for Analysis of this compound

| Parameter | Condition |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 250 °C at 10 °C/min |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of this compound, particularly if the compound has limited thermal stability or volatility. In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound will depend on its polarity relative to the mobile phase. A UV detector can be used for detection if the compound possesses a chromophore, which the carbonyl groups provide.

Typical HPLC Conditions for Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector set at a wavelength corresponding to the n-π* transition of the carbonyl groups (typically around 210-220 nm) |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive technique for elucidating this solid-state architecture. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSDC), reveals that the specific crystal structure of this compound has not yet been determined and/or is not publicly available.

The process of X-ray crystallography involves irradiating a single crystal of a compound with a monochromatic X-ray beam. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensities of these diffracted spots, researchers can mathematically reconstruct the electron density map of the molecule and, from that, deduce the precise positions of individual atoms within the crystal lattice.

Key parameters obtained from a successful X-ray crystallographic analysis include:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the basic repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The fractional coordinates (x, y, z) of each atom within the unit cell.

Bond Lengths and Angles: The precise distances between bonded atoms and the angles formed by them, providing insight into the molecule's geometry.

Intermolecular Interactions: The types and distances of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which dictate how molecules pack in the solid state.

While the specific crystallographic data for this compound is not available, the general methodology of X-ray crystallography would be the primary route to obtaining this information. The successful crystallization of this compound would be the first and often most challenging step in this process. Once suitable crystals are grown, their analysis via X-ray diffraction would provide invaluable, unambiguous data on its molecular structure and packing in the solid state. This information would be crucial for understanding its reactivity, physical properties, and potential interactions with other molecules.

Future Research Directions and Emerging Trends

Advancements in Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on sustainability and atom economy. Future research in the synthesis of dimethyl methyloxosuccinate is expected to move beyond classical methods towards more efficient and environmentally benign approaches.

A primary target for improvement is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters. uomustansiriyah.edu.iqmasterorganicchemistry.com Traditional Claisen condensations often rely on stoichiometric amounts of strong bases and are followed by acidic workup, generating significant salt waste. Future methodologies will likely focus on catalytic approaches. For instance, the use of Lewis acids, such as titanium tetrachloride, has shown promise in promoting Claisen-type condensations under milder conditions and with higher efficiency. kwansei.ac.jp The development of heterogeneous catalysts for this transformation would be a significant advancement, simplifying product purification and catalyst recycling.

Furthermore, the choice of solvent plays a crucial role in the sustainability of a synthetic process. Research is shifting away from hazardous chlorinated and amide solvents towards greener alternatives like acetonitrile (B52724) or dimethyl carbonate (DMC). nih.govrsc.org The exploration of solvent-free reaction conditions, potentially utilizing mechanochemistry (ball-milling), represents another promising avenue for the sustainable synthesis of cellulose (B213188) esters and could be adapted for compounds like this compound. acs.org

Illustrative sustainable synthetic approaches are summarized in the table below.

| Reaction Type | Traditional Method | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

| Claisen Condensation | Stoichiometric sodium ethoxide in ethanol (B145695) | Catalytic (e.g., Lewis acid) or base-catalyzed with in-situ trapping | Reduced waste, milder conditions, improved yields |

| Esterification | Fischer-Speier with strong acid catalyst | Greener solvents (e.g., DMC), enzymatic catalysis | Reduced use of hazardous materials, higher selectivity |

| Oxidation of Precursors | Use of stoichiometric heavy metal oxidants | Aerobic oxidation with transition metal catalysts | Use of air as the oxidant, reduced metal waste |

This table is illustrative and provides a conceptual overview of the shift towards sustainable synthesis.

Exploration of Bio-Inspired Transformations

Nature provides a rich blueprint for efficient and selective chemical transformations. The fields of biocatalysis and bio-inspired catalysis are set to revolutionize the synthesis and modification of complex molecules like this compound.

Enzymes, as nature's catalysts, offer unparalleled selectivity and operate under mild, aqueous conditions. nih.gov For the synthesis of this compound, research into enzymatic pathways is a key future direction. For example, engineered enzymes could be developed to catalyze the direct condensation of precursor molecules, avoiding the harsh conditions of traditional chemical synthesis. lynchburg.edu Lipases and esterases are already used for the synthesis of various esters and could be tailored for the specific structure of this compound. nih.gov

Beyond using whole enzymes, bio-inspired catalysts, which are synthetic molecules that mimic the active sites of enzymes, are also gaining traction. These catalysts can offer the high selectivity of enzymes with potentially greater stability and broader substrate scope. For instance, bio-inspired palladium catalysts supported on natural materials like cellulose or chitosan (B1678972) have shown high efficiency in C-C bond-forming reactions. mdpi.com Such systems could be adapted for the synthesis of this compound and its derivatives. The use of vitamin B12 derivatives in photochemically or electrochemically driven reactions also presents a novel bio-inspired approach for radical-mediated transformations. beilstein-journals.org

| Transformation | Biocatalyst/Bio-inspired Catalyst | Potential Application for this compound |

| C-C Bond Formation | Aldolases, Thiamine-diphosphate (ThDP)-dependent enzymes | Asymmetric synthesis of chiral precursors to this compound. acs.org |

| Esterification/Hydrolysis | Lipases, Esterases | Selective synthesis and modification of the ester groups. |

| Redox Reactions | Oxidoreductases, Bio-inspired metal complexes | Stereoselective reduction of the keto group or oxidation of precursors. |

This table illustrates potential bio-inspired transformations applicable to this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. cinz.nznih.gov These technologies are particularly well-suited for the synthesis and manipulation of fine chemicals like this compound.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org This level of control can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. d-nb.info For the synthesis of this compound, a flow-based Claisen condensation could offer significant advantages over batch methods. Furthermore, subsequent purification steps can be integrated into the flow system, creating a streamlined, multi-step synthesis. acs.orgmdpi.com

Automated synthesis platforms, often coupled with artificial intelligence and machine learning, can accelerate the discovery and optimization of new reactions and processes. nih.govnih.govresearchgate.net These platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. By integrating robotic systems for reagent handling and online analytics for reaction monitoring, these platforms can operate continuously with minimal human intervention, significantly increasing research and development productivity. rsc.org

| Platform | Key Features | Potential Impact on this compound Chemistry |

| Flow Chemistry | Precise control of reaction parameters, enhanced heat and mass transfer, improved safety. cinz.nz | Higher yields and selectivity in synthesis, ability to perform reactions with hazardous reagents, seamless scale-up. nih.gov |

| Automated Synthesis | High-throughput screening, robotic sample handling, real-time data analysis. nih.gov | Rapid optimization of synthetic routes, discovery of new reaction conditions, increased reproducibility. |

This table highlights the potential benefits of integrating modern chemical technologies.

Development of Novel Applications in Niche Chemical Fields

While currently utilized primarily as a chemical intermediate, the unique functionality of this compound presents opportunities for its application in a variety of niche chemical fields. Future research will likely focus on leveraging its reactive keto group and two ester functionalities to create novel materials and molecules with specialized properties.

In polymer chemistry, this compound could serve as a functional monomer. The presence of the keto group could be used to introduce specific properties into the polymer backbone or as a site for post-polymerization modification. For instance, it could be incorporated into polyesters to enhance their biodegradability or to create polymers with tunable thermal or mechanical properties. The use of related succinate (B1194679) derivatives in the synthesis of functional polyesters has been explored, paving the way for similar applications of this compound. chemicalbook.com Dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent in the synthesis of high-performance polymers like carbon fiber precursors, and the compatibility of this compound in such systems could be an area of investigation. gaylordchemical.comresearchgate.net

Another promising area is in the synthesis of fine chemicals and pharmaceuticals. The α-keto ester moiety is a valuable synthon in organic synthesis, and this compound could be a precursor to a range of complex molecules, including heterocyclic compounds and chiral building blocks. ontosight.ai The succinate backbone is also found in various biologically active molecules, suggesting that derivatives of this compound could exhibit interesting pharmacological properties. chemscene.com For example, the enzymatic synthesis of N-succinyl-L-phenylalanine has been explored for its taste-enhancing properties, indicating a potential application space for succinate derivatives in the food and beverage industry. nih.gov

| Field | Potential Application of this compound | Rationale |

| Polymer Chemistry | Functional monomer for specialty polymers. | The keto group allows for post-polymerization modification and can impart specific properties to the polymer chain. mdpi.com |

| Fine Chemical Synthesis | Precursor for complex organic molecules. | The α-keto ester functionality is a versatile handle for a variety of chemical transformations. |

| Agrochemicals | Intermediate for the synthesis of new pesticides or herbicides. | The succinate scaffold is present in some existing agrochemicals. |

| Materials Science | Component in the formulation of functional materials. | The ester groups can be tailored to tune properties like solubility and reactivity. |

This table outlines potential future applications for this compound in specialized chemical fields.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethyl methyloxosuccinate, and how can purity be validated?

- Answer : Synthesis typically involves esterification of methyloxosuccinic acid using methanol under acidic catalysis. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. For novel compounds, elemental analysis (C, H, O) should align with theoretical values (e.g., C₇H₁₀O₅: C 52.50%, H 6.29%, O 41.21%) .

- Safety note : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Answer : Store in airtight containers at 2–8°C, protected from moisture and light. Reactivity data indicate incompatibility with strong oxidizing agents; avoid exposure to high temperatures (>40°C) to prevent decomposition . Stability under these conditions is confirmed via accelerated aging studies using thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the kinetic behavior of this compound in esterification reactions?

- Answer : Use a controlled batch reactor system with in-situ FTIR or Raman spectroscopy to monitor reaction progress. Variables to optimize include catalyst concentration (e.g., H₂SO₄ at 0.5–2.0 mol%), temperature (25–60°C), and molar ratios of reactants. Replicate experiments (n ≥ 3) are essential to account for variability in kinetic parameters (e.g., rate constants, activation energy) .

- Data analysis : Apply Arrhenius equation for temperature dependence and use statistical tools (e.g., ANOVA) to validate reproducibility .

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Perform solvent standardization (e.g., CDCl₃ vs. DMSO-d₆) and spiking experiments with authentic samples. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography may resolve ambiguities in stereochemistry or hydrogen bonding .

- Case study : A 2021 study reported discrepancies in carbonyl peaks (δ = 170–175 ppm) due to residual acetic acid; rigorous drying (MgSO₄) resolved the issue .

Q. What methodologies are recommended for assessing the compound’s stability under catalytic hydrogenation conditions?

- Answer : Conduct pressure-controlled hydrogenation experiments (1–10 bar H₂) with Pd/C or Raney Ni catalysts. Monitor by gas chromatography-mass spectrometry (GC-MS) to detect intermediates (e.g., methylsuccinate) or byproducts. Kinetic modeling (e.g., pseudo-first-order kinetics) quantifies degradation pathways .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Answer : Follow guidelines from Medicinal Chemistry Research:

- Specify reagent grades (e.g., ≥99% purity), solvent volumes (mL/mmol), and reaction times (±5% error margin).

- Include spectral data (e.g., NMR: δ in ppm, multiplicity, J-values) and chromatographic conditions (column type, flow rate) .

- Deposit raw data (e.g., NMR FIDs, HPLC chromatograms) in supplementary materials with DOI-linked accessibility .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Account for batch-to-batch variability via mixed-effects models. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Literature and Database Utilization

Q. Which databases are most reliable for accessing physicochemical data on this compound?

- Answer : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and curated databases like PubChem (CID: 129630771) or Reaxys (CAS 63921-06-2). Avoid non-peer-reviewed sources (e.g., BenchChem) due to inconsistent validation .

- Search strategy : Use Boolean operators (e.g., "this compound AND synthesis") in Web of Science or Scopus, filtered by publication date (post-2010) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.